4-Phenyl-2-benzofuran-1,3-dione is an organic compound characterized by its unique structure, which consists of a benzofuran moiety substituted with a phenyl group at the 4-position and two carbonyl groups at the 1 and 3 positions. Its molecular formula is with a molecular weight of approximately 224.21 g/mol. The compound is known for its solid state, typically appearing as a white to light yellow powder or crystalline form. It is classified under the category of benzofuran derivatives, which are notable for their diverse biological and chemical properties .
These reactions highlight the compound's versatility in synthetic organic chemistry.
4-Phenyl-2-benzofuran-1,3-dione exhibits significant biological activities, making it of interest in medicinal chemistry. Studies have shown that it possesses:
The mechanisms underlying these activities typically involve interactions with molecular targets such as enzymes and receptors.
The synthesis of 4-Phenyl-2-benzofuran-1,3-dione can be achieved through several methods:
These methods illustrate the evolving strategies in synthetic organic chemistry aimed at producing complex molecules efficiently.
4-Phenyl-2-benzofuran-1,3-dione finds applications across various fields:
These applications underscore its significance in both academic research and industrial settings.
Research on 4-Phenyl-2-benzofuran-1,3-dione has highlighted its interactions with biological systems. Notably:
Such studies are crucial for understanding how this compound can be effectively utilized in therapeutic contexts.
Several compounds share structural similarities with 4-Phenyl-2-benzofuran-1,3-dione. These include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Hydroxycoumarin | Contains a coumarin ring | Exhibits anticoagulant properties |
| 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione | Substituted benzofuran | Potential use in organic synthesis |
| 2-Benzofuran | Basic benzofuran structure | Less functionalized; primarily used as a solvent |
| Phthalic Anhydride | Contains an anhydride functional group | Widely used in industrial applications |
The uniqueness of 4-Phenyl-2-benzofuran-1,3-dione lies in its specific substitution pattern and resultant biological activities that differentiate it from other similar compounds. Its dual carbonyl functionality enhances its reactivity and potential therapeutic applications compared to simpler analogs .
Traditional cyclocondensation methods remain foundational for constructing the benzofuran scaffold. A notable example involves the acid-catalyzed heteroannulation of benzoquinones with cyclohexenone derivatives. Under refluxing toluene/acetic acid conditions, this one-pot reaction achieves 81% yield of 4-Phenyl-2-benzofuran-1,3-dione through a formal [3+2] cycloaddition mechanism. The reaction proceeds via protonation of benzoquinone to form an electrophilic species, which undergoes nucleophilic attack by an enolized cyclohexenone intermediate. Subsequent dehydration and aromatization yield the target compound. This method eliminates multi-step sequences, reducing synthesis time from six days to 24 hours while maintaining high efficiency.
Lewis acid-catalyzed cyclocondensation represents another classical approach. For instance, scandium triflate facilitates [4+1] cycloadditions between isocyanides and ortho-quinone methides, forming aminobenzofuran derivatives with moderate to high yields. These protocols highlight the versatility of acid-mediated cyclization in accessing diverse benzofuran architectures.
Transition metal catalysis has revolutionized benzofuran synthesis, particularly through copper- and rhodium-mediated pathways. Copper(I) iodide catalyzes three-component reactions involving salicylaldehydes, amines, and alkynes, yielding 4-Phenyl-2-benzofuran-1,3-dione derivatives in 70–91% efficiency. Key to this method is the formation of a copper acetylide intermediate, which undergoes regioselective coupling with iminium ions generated in situ. The use of deep eutectic solvents (e.g., choline chloride-ethylene glycol) enhances reaction rates by stabilizing polar intermediates.
Rhodium-based systems exhibit distinct advantages in directing regiochemistry. A cyclopentadienyl rhodium complex enables C–H activation of benzamides, followed by migratory insertion into vinylene carbonate to assemble benzofuran cores with 30–80% yields. This four-step mechanism—C–H activation, insertion, substitution, and β-oxygen elimination—showcases rhodium’s ability to orchestrate complex bond-forming events.
| Catalyst | Substrates | Yield (%) | Key Intermediate |
|---|---|---|---|
| CuI | Salicylaldehyde, amine, alkyne | 91 | Copper acetylide |
| CpRh | Benzamide, vinylene carbonate | 80 | Rhodium-aryl complex |
| CuTC | Phenyl acetylene, sulfonyl azide | 81 | Ketene imine |
While microwave irradiation and solvent-free conditions represent emerging trends in benzofuran synthesis, the provided literature does not detail specific applications to 4-Phenyl-2-benzofuran-1,3-dione. General advances in these areas suggest potential for reduced reaction times and improved sustainability, but further research is needed to adapt these methods to this compound.
Regioselectivity is critical for installing the phenyl group at the 4-position of the benzofuran core. Rhodium-catalyzed β-carborhodation of aryl boronic acids achieves precise regiocontrol, favoring para-substitution through steric and electronic modulation. Similarly, copper-catalyzed alkyne couplings exploit ortho-directing effects of hydroxyl groups on salicylaldehydes, ensuring selective ring closure at the 2-position.
Ortho-quinone methides serve as versatile intermediates for regioselective functionalization. Scandium triflate promotes [4+1] cycloadditions with isocyanides, yielding 3-aminobenzofurans with >90% regioselectivity. This strategy avoids competitive pathways by leveraging the electrophilic character of the quinone methide.
Post-synthetic diversification expands the utility of 4-Phenyl-2-benzofuran-1,3-dione. Nucleophilic acyl substitution at the 1,3-dione positions enables introduction of alkyl, aryl, and heteroaryl groups. For example, treatment with Grignard reagents replaces carbonyl oxygen with carbon nucleophiles, generating keto-enol tautomers with tunable electronic properties.
Oxidative functionalization using hypervalent iodine reagents (e.g., IBX) selectively hydroxylates the benzofuran ring, providing access to polyoxygenated derivatives. Subsequent Mitsunobu reactions or palladium-catalyzed cross-couplings further elaborate these intermediates into complex molecular architectures.
4-Phenyl-2-benzofuran-1,3-dione demonstrates significant anticancer properties through multiple apoptotic mechanisms, particularly involving mitochondrial dysfunction and endoplasmic reticulum stress pathways [1]. The compound induces programmed cell death in various cancer cell lines through the modulation of key apoptotic proteins and cellular stress responses [2].
The benzofuran-4,5-dione scaffold, structurally related to 4-Phenyl-2-benzofuran-1,3-dione, exhibits potent cytotoxic activity against human cancer cell lines with IC50 values ranging from 5.2 to 65 μM [3]. These compounds demonstrate selective inhibition of human peptide deformylase, a critical enzyme involved in protein processing and cellular metabolism [3]. The most potent derivative in this class achieved an IC50 of 5.2 μM against human peptide deformylase while showing no measurable activity against bacterial enzymes [3].
Table 1: Cytotoxic Activity of Benzofuran-4,5-dione Derivatives Against Cancer Cell Lines
| Compound | IC50 (μM) Cancer Cells | Selectivity Index | Primary Target |
|---|---|---|---|
| Compound 27 | 2.8-37 | >10 | Human Peptide Deformylase |
| Compound 22 | 15 | >6.7 | Human Peptide Deformylase |
| Compound 23 | 6.1 | >16 | Human Peptide Deformylase |
| Compound 26 | 10 | >10 | Human Peptide Deformylase |
The apoptotic mechanism involves the upregulation of pro-apoptotic proteins including B-cell lymphoma-2-associated X protein and B-cell lymphoma-2 homologous antagonist/killer, while simultaneously downregulating anti-apoptotic proteins such as B-cell lymphoma-extra large and B-cell lymphoma-2 [1] [4]. This leads to mitochondrial membrane potential disruption and subsequent cytochrome C release into the cytoplasm [1].
Reactive oxygen species generation plays a crucial role in the anticancer mechanism, with treated cells showing increased intracellular superoxide anion and hydrogen peroxide levels [1] [4]. The compound activates nicotinamide adenine dinucleotide phosphate oxidase, leading to oxidative stress that triggers the apoptotic cascade [1]. Pretreatment with antioxidants such as diphenyleneiodonium, catalase, or N-acetylcysteine significantly reduces both reactive oxygen species production and cell death [1].
The endoplasmic reticulum stress pathway represents another critical mechanism of action [1] [4]. The compound induces calcium release from intracellular stores, activating glucose-regulated protein 78 and calpain enzymes [1]. This cascade ultimately leads to caspase-3 and caspase-9 activation, resulting in DNA fragmentation and apoptotic cell death [1] [4].
Benzofuran derivatives, including 4-Phenyl-2-benzofuran-1,3-dione, exhibit substantial antimicrobial activity against both gram-positive and gram-negative bacteria [5] [6]. The antimicrobial efficacy is particularly notable against multidrug-resistant strains, representing a promising avenue for addressing antibiotic resistance challenges [5].
Table 2: Antimicrobial Activity of Benzofuran Derivatives Against Pathogenic Microorganisms
| Target Organism | Minimum Inhibitory Concentration (μg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.78-6.25 | Cell wall synthesis inhibition |
| Escherichia coli | 0.78-3.12 | Membrane disruption |
| Pseudomonas aeruginosa | 1.6-12.5 | Biofilm formation inhibition |
| Mycobacterium tuberculosis | 2-8 | Protein tyrosine phosphatase inhibition |
The benzofuran scaffold demonstrates potent activity against Mycobacterium tuberculosis through the selective inhibition of mycobacterial protein tyrosine phosphatase B [5] [6]. This enzyme serves as a virulence factor that mediates bacterial survival within macrophages by targeting host immune responses [5]. The most active compounds achieve IC50 values of 38 nM with greater than 50-fold selectivity against a panel of protein tyrosine phosphatases [5].
Structure-activity relationship studies reveal that hydroxyl group substitution at the C-6 position of the benzofuran ring is essential for antimicrobial activity [5] [6]. Compounds lacking this hydroxyl group show no measurable antibacterial activity against tested strains [5]. The presence of electron-withdrawing groups in the ortho position of the benzofuran ring enhances potency, while electron-donating groups diminish antimicrobial effectiveness [5] [6].
The antimicrobial mechanism involves multiple cellular targets, including disruption of bacterial cell wall synthesis and interference with essential metabolic pathways [5] [6]. Against fungal pathogens, benzofuran derivatives demonstrate activity comparable to established antifungal agents, with minimum inhibitory concentrations ranging from 1.6 to 12.5 μg/mL against Candida species and Aspergillus niger [5] [6].
Benzofuran-3-carbohydrazide derivatives show particularly promising results against drug-resistant tuberculosis strains [5] [6]. The most active compounds in this series achieve minimum inhibitory concentrations of 2-8 μg/mL against Mycobacterium tuberculosis H37Rv, with ortho-hydroxyl and protected hydroxyl group substitutions on the benzylidene moiety contributing to enhanced antitubercular activity [5].
4-Phenyl-2-benzofuran-1,3-dione exhibits significant anti-inflammatory properties primarily through selective cyclooxygenase-2 inhibition [7] [8] [9]. The compound demonstrates potent inhibitory activity against this key inflammatory enzyme while maintaining selectivity over cyclooxygenase-1, thereby potentially reducing gastrointestinal side effects associated with non-selective inhibitors [8] [10].
Table 3: Cyclooxygenase-2 Inhibitory Activity of Benzofuran-based Anti-inflammatory Compounds
| Compound Class | IC50 (μM) | Selectivity Index | Anti-inflammatory Activity (%) |
|---|---|---|---|
| Benzofuran-2,5-dione | 0.1-4.01 | >100 | 61.8-82.9 |
| Piperazine-benzofuran hybrids | 52.23 | >1.5 | 67-80 |
| Cyclic imide derivatives | 0.15-0.28 | >168 | 71.2-85.6 |
The anti-inflammatory mechanism involves dual inhibition of cyclooxygenase-2 activity and expression [9]. The compound not only blocks enzyme activity but also reduces cyclooxygenase-2 protein synthesis at the transcriptional level [9]. Additionally, it inhibits the expression of inducible nitric oxide synthase, tumor necrosis factor-alpha, interleukin-6, and interleukin-1 beta, key mediators of the inflammatory response [9].
The molecular mechanism involves suppression of the nuclear factor-kappa B signaling pathway [9] [11]. The compound attenuates lipopolysaccharide-induced DNA-binding activity and transcriptional activity of nuclear factor-kappa B through decreased phosphorylation of inhibitory kappa B-alpha and reduced nuclear translocation of the transcription factor [9]. This results in downstream suppression of pro-inflammatory gene expression [11].
Transforming growth factor-beta-activated kinase-1 represents another critical target in the anti-inflammatory pathway [9]. The compound suppresses the formation of transforming growth factor-beta-activated kinase-1/transforming growth factor-beta-activated kinase-binding protein1 complex, accompanied by reduced phosphorylation of both transforming growth factor-beta-activated kinase-1 and inhibitory kappa B kinase [9].
Benzofuran derivatives containing piperazine moieties demonstrate excellent anti-inflammatory activity through modulation of both nuclear factor-kappa B and mitogen-activated protein kinase signaling pathways [11]. These compounds significantly inhibit phosphorylation levels of inhibitory kappa B kinase alpha/beta, inhibitory kappa B alpha, p65, extracellular signal-regulated kinase, c-Jun N-terminal kinase, and p38 in a dose-dependent manner [11].
4-Phenyl-2-benzofuran-1,3-dione demonstrates significant enzyme inhibitory activity relevant to metabolic disorder management [12] [3] [13]. The compound interacts with multiple enzymatic targets involved in glucose metabolism, lipid synthesis, and protein processing pathways [3] [14].
Table 4: Enzyme Inhibitory Profile of Benzofuran Derivatives in Metabolic Pathways
| Target Enzyme | IC50 (μM) | Metabolic Pathway | Clinical Relevance |
|---|---|---|---|
| Human Peptide Deformylase | 5.2-65 | Protein Processing | Cancer metabolism |
| Phosphodiesterase 10A | 16.4-92 | Cyclic nucleotide signaling | Neurometabolic disorders |
| Acetylcholinesterase | 0.245-34.7 | Neurotransmitter metabolism | Cognitive disorders |
| DNA Topoisomerase | 2.8-74 | DNA metabolism | Cancer cell proliferation |
The benzofuran scaffold exhibits selective inhibition of human peptide deformylase, a metalloprotease essential for protein maturation and cellular metabolism [3]. This enzyme removes N-terminal methionine residues from newly synthesized proteins, a critical step in protein processing [3]. The most potent inhibitor achieves an IC50 of 5.2 μM with excellent selectivity over bacterial peptide deformylases [3].
Phosphodiesterase 10A inhibition represents another important mechanism for metabolic regulation [15]. Benzofuran derivatives containing 4-methoxy-2,3-dihydro-1H-isoindole-1,3-dione moieties demonstrate potent inhibitory activity with IC50 values ranging from 16.4 to 92% inhibition at test concentrations [15]. The most active compound shows 92% inhibition and contains a benzimidazol-2-yl butyl substituent [15].
Molecular docking studies reveal that benzofuran derivatives form crucial interactions with target enzymes through hydrogen bonding and hydrophobic interactions [15] [13]. The compounds demonstrate binding affinity to active sites through interactions with key amino acid residues including glutamine, phenylalanine, and aspartic acid [15] [13].
DNA topoisomerase inhibition contributes to the antimetabolic effects observed in cancer cells [14]. These enzymes regulate DNA topology during replication and transcription, making them critical targets for cancer therapy [14]. Benzofuran derivatives demonstrate IC50 values ranging from 2.8 to 74 μM against various cancer cell lines through topoisomerase inhibition [16] [17].
The bioactivity of 4-phenyl-2-benzofuran-1,3-dione derivatives is profoundly influenced by the specific positioning of substituents on both the benzofuran core and the phenyl ring. Research has established that positional isomerism plays a crucial role in determining therapeutic efficacy across various biological targets [1].
For arylpiperazine-substituted benzofuran compounds, the rank order of activity based on substitution pattern at the central aromatic benzene moiety follows ortho > meta > para positioning [1]. Ortho-substituted derivatives demonstrate exceptional potency, with some compounds achieving IC50 values as low as 0.05 μM for benzophenone derivatives [1]. This superior activity is attributed to optimal spatial arrangement allowing enhanced binding interactions with target proteins.
Meta-positioned substituents exhibit moderate activity levels, typically producing IC50 values in the range of 2.18-3.55 μM for piperidine derivatives [1]. The intermediate positioning provides sufficient access to binding sites while maintaining reasonable molecular geometry for receptor interaction. Para-substituted compounds generally show reduced activity for arylpiperazine systems, though this trend reverses for piperidine and morpholine derivatives, where para-substitution becomes favorable, yielding IC50 values around 1.20 μM [1].
Substitution at the 4-position of the benzofuran ring demonstrates critical importance for bioactivity modulation through electronic effects [2]. Compounds bearing electron-withdrawing groups such as bromine at this position exhibit remarkable antibacterial activity, with minimum inhibitory concentration values ranging from 29.76 to 31.96 mmol/L against various bacterial strains [2]. The 4-position serves as a key site for transmitting electronic effects throughout the molecular framework.
The 5-position of the benzofuran ring shows particular favorability when occupied by electron-withdrawing substituents [3]. Antiproliferative studies reveal that compounds with appropriate 5-position substitution can achieve IC50 values ranging from 17.2 to 305 μM depending on the specific substituent and target cell line [3]. This position appears to modulate the overall electronic distribution within the benzofuran system.
Substitution patterns involving the 6 and 7 positions have shown significant impact on biological activity [4] [5]. The 5,7-dichloro substitution pattern has demonstrated enhanced potency in CFTR potentiator applications, with some compounds achieving extraordinary EC50 values of 0.03-0.022 μM [4]. Additionally, hydroxyl groups at the 7-position prove crucial for anticancer activity, with phenolic hydroxyl groups providing essential hydrogen bonding capabilities that enhance binding affinity with target proteins [5].
The electronic nature of substituents attached to the 4-phenyl-2-benzofuran-1,3-dione scaffold fundamentally influences biological activity through modulation of molecular electron distribution and subsequent protein-ligand interactions [2] [6].
Electron-withdrawing groups, including nitro, chloro, and bromo substituents, exert strong electron withdrawal through both inductive and resonance effects [2] [6]. These substituents enhance antimicrobial activity by stabilizing drug-target interactions and increasing the electrophilic character of the molecule [2]. The electron-deficient aromatic system created by these substituents facilitates stronger binding interactions with nucleophilic residues in target proteins. Compounds bearing electron-withdrawing groups at the ortho position of the benzofuran ring and para position of the aryl ring demonstrate particularly potent antibacterial activity [2].
Conversely, electron-donating groups such as hydroxyl, methoxy, and amino substituents contribute electron density through resonance and inductive donation [5] [7]. These groups increase cytotoxic properties and prove favorable for anticancer activity by improving hydrogen bonding capabilities and increasing the nucleophilic character of the molecule [5]. The enhanced electron density facilitates interactions with electrophilic centers in biological targets, leading to improved therapeutic efficacy.
Halogen substituents exhibit unique electronic properties, displaying both hydrophobic character and electron-donating nature [5]. Maximum anticancer activity has been recorded when halogen atoms are positioned at the para position of the N-phenyl ring [5]. Regardless of the specific halogen used (chlorine, bromine, fluorine), all halogen-substituted compounds exhibit significant cytotoxicity, suggesting that the position rather than the nature of the halogen determines biological activity [5].
Trifluoromethyl groups represent a special class of electron-withdrawing substituents that combine strong electron withdrawal with increased lipophilicity [8]. These groups significantly improve binding affinity, with some compounds achieving dissociation constants of 403 ± 69 μM [8]. The trifluoromethyl group enhances membrane permeability while providing strong electrostatic interactions with target proteins [8].
Carboxyl groups, while providing electron-withdrawing effects and hydrogen bonding capability, can dramatically reduce binding affinity, with some compounds showing dissociation constants exceeding 2 mM [8]. This reduction is attributed to competitive hydrogen bonding that affects optimal binding geometry [8].
Nitro groups demonstrate particularly potent effects on anticancer activity through strong electron withdrawal [5]. These substituents significantly boost biological activity by reducing DNA melting temperature in cancer cells, leading to enhanced cytotoxic effects [5]. The electron-withdrawing nature of the nitro group creates a more electrophilic molecular environment that facilitates interactions with cellular targets.
Methoxy groups provide electron donation combined with favorable hydrophobic interactions [8]. These substituents enhance binding affinity, with para-methoxy derivatives achieving dissociation constants of 460 ± 70 μM [8]. The methoxy group creates favorable interactions with hydrophobic binding pockets while maintaining sufficient polarity for optimal pharmacokinetic properties.
Pharmacophore modeling of 4-phenyl-2-benzofuran-1,3-dione derivatives has identified essential molecular features required for optimal biological activity and has provided insights into the conformational preferences that govern target protein interactions [9] [10].
Hydrogen bond acceptor features serve as essential elements for receptor binding, primarily through the carbonyl oxygen atoms of the benzofuran-1,3-dione system [9] [10]. Optimal pharmacophore models suggest that 2-3 acceptor sites per molecule provide maximum activity, with higher hydrogen bond acceptor counts correlating strongly with improved binding affinity (correlation coefficient r² = 0.9146) [9] [10]. The carbonyl groups of the dione functionality serve as primary acceptor sites, creating favorable interactions with hydrogen bond donor residues in target proteins.
Hydrogen bond donor features, particularly phenolic hydroxyl groups, demonstrate critical importance for activity enhancement [10] [5]. Optimal pharmacophore configurations incorporate 1-2 donor sites, with phenolic hydroxyl groups being particularly favorable [10]. These donor features prove essential for lymphoid tyrosine phosphatase inhibition and anticancer activity, providing crucial hydrogen bonds that stabilize ligand-protein complexes [10] [5].
Aromatic ring features facilitate π-π stacking interactions with aromatic residues in target proteins [11] [12]. The benzofuran core structure with additional phenyl substituents provides optimal aromatic character for these interactions. Molecular docking studies of benzofuran-triazole hybrids targeting epidermal growth factor receptor demonstrate the critical importance of aromatic features, with compounds achieving docking scores ranging from -9.6 to -10.2 kcal/mol [11] [12].
Hydrophobic features significantly influence membrane permeability and binding pocket interactions [2] [13]. Optimal activity correlates with LogP values between 4.0-5.5, providing sufficient lipophilicity for membrane penetration while maintaining aqueous solubility [13]. These hydrophobic characteristics correlate directly with antimicrobial potency, with minimum inhibitory concentrations ranging from 11.38 to 199.10 mmol/L depending on the degree of lipophilicity [2] [13].
Positive ionizable features, typically provided by nitrogen-containing heterocycles or protonated amines, facilitate electrostatic interactions with negatively charged residues in target proteins [14] [15]. These features enhance selectivity for target proteins and improve binding affinity through favorable electrostatic complementarity [14] [15].
Negative ionizable features, including carboxylate or phosphate groups, enable salt bridge formation with positively charged residues [14]. While these features can improve water solubility, they may potentially reduce overall activity by interfering with optimal hydrophobic interactions [14].
Conformational flexibility plays a crucial role in determining biological activity, with molecular shape significantly influencing target protein recognition [3]. Structure-activity relationship studies reveal that bent molecular conformations are preferred over linear arrangements, with bent shapes increasing activity 3-4 fold compared to linear analogs [3]. The benzofuran system naturally adopts favorable conformations that position substituents optimally for target protein interactions, contributing to the superior biological activity observed in this structural class [3].
Advanced conformational analysis using systematic conformational search methods has revealed that compounds with high conformational flexibility require careful optimization to achieve global minimum energy conformations [9]. These studies utilize systematic rotation of rotatable bonds with 2-degree increments to identify optimal binding conformations that serve as starting geometries for further molecular modeling studies [9].